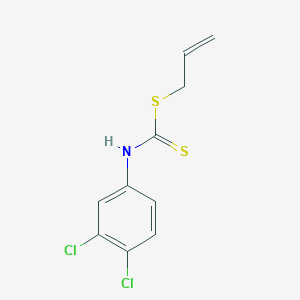
Carbanilic acid, 3,4-dichlorodithio-, allyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, 3,4-dichlorodithio-, allyl ester is an organic compound with the molecular formula C10H9Cl2NS2 It is known for its unique chemical structure, which includes both dichlorodithio and allyl ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 3,4-dichlorodithio-, allyl ester typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with allyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbanilic acid, 3,4-dichlorodithio-, allyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dichlorodithio group to thiols or disulfides.
Substitution: The allyl ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbanilic acid, 3,4-dichlorodithio-, allyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Carbanilic acid, 3,4-dichlorodithio-, allyl ester exerts its effects involves the interaction of its functional groups with target molecules. The dichlorodithio group can form covalent bonds with nucleophiles, while the allyl ester group can undergo various chemical transformations. These interactions can modulate the activity of enzymes or other biological targets, leading to specific biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- Carbanilic acid, 3,4-dichlorodithio-, ethyl ester
- Carbanilic acid, 3,4-dichlorodithio-, methyl ester
- Carbanilic acid, 3,4-dichlorodithio-, propyl ester
Uniqueness
Carbanilic acid, 3,4-dichlorodithio-, allyl ester is unique due to the presence of the allyl ester group, which imparts distinct reactivity compared to its ethyl, methyl, and propyl counterparts. This unique reactivity makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
20976-21-0 |
|---|---|
Fórmula molecular |
C10H9Cl2NS2 |
Peso molecular |
278.2 g/mol |
Nombre IUPAC |
prop-2-enyl N-(3,4-dichlorophenyl)carbamodithioate |
InChI |
InChI=1S/C10H9Cl2NS2/c1-2-5-15-10(14)13-7-3-4-8(11)9(12)6-7/h2-4,6H,1,5H2,(H,13,14) |
Clave InChI |
QLNHJJXJXVKLFA-UHFFFAOYSA-N |
SMILES canónico |
C=CCSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


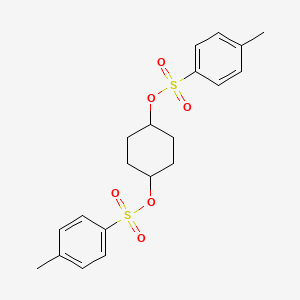
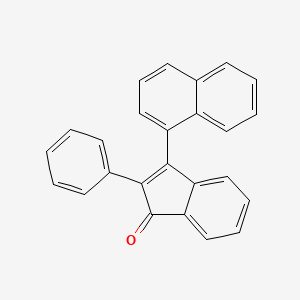
![1-[(Propan-2-yl)amino]-3-{4-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol](/img/structure/B14709161.png)
![Spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14709179.png)
![3-Oxabicyclo[4.2.0]octane-2,4-dione](/img/structure/B14709187.png)
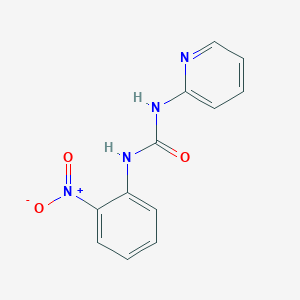
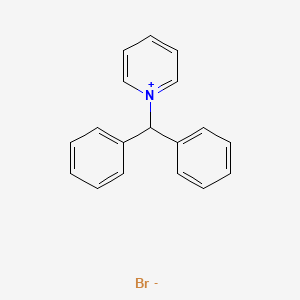
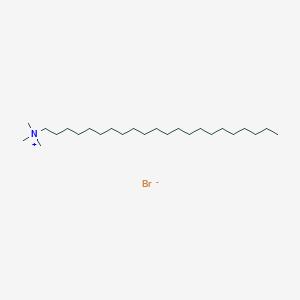
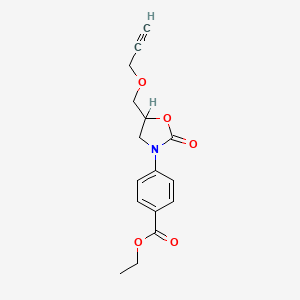
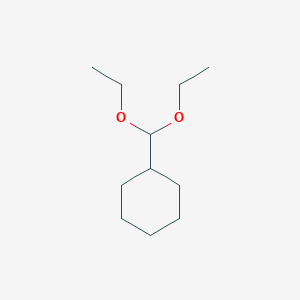
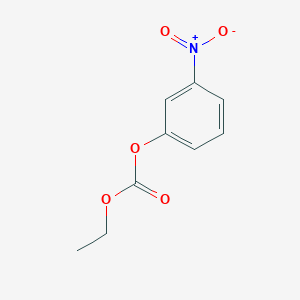
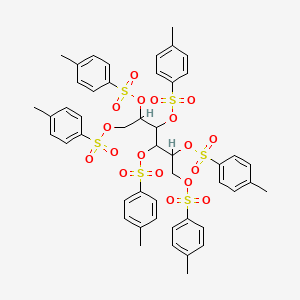
![1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B14709255.png)

